[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate
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Overview
Description
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate: is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitroethenyl group and methoxybenzoate moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate typically involves a multi-step process. One common method includes the nitration of a suitable precursor, followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. For example, the nitration step may involve the use of nitric acid and sulfuric acid as reagents, while the esterification step might use methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality. The choice of solvents, catalysts, and purification methods would be tailored to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .
Biology
In biological research, this compound can be used to study the effects of nitro and methoxy groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways .
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The nitro group, in particular, is known for its role in various pharmacologically active compounds .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation . The methoxy groups may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Known for its use in the production of dyes and herbicides.
Manganese (II) iodide: Used in various industrial applications, including as a catalyst.
Uniqueness
What sets [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate apart is its combination of functional groups, which imparts unique chemical properties. The presence of both nitro and methoxy groups allows for a wide range of chemical reactions and applications, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-14-5-3-4-13(11-14)17(19)24-15-7-6-12(8-9-18(20)21)10-16(15)23-2/h3-11H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKMSOZZJYMAOI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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